Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester
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Overview
Description
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of aziridine rings, a phosphinyl group, and a cyclohexyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester typically involves the reaction of aziridine with phosphinyl chloride, followed by the introduction of a cyclohexyl ester group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings and phosphinyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinyl derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce aziridine and phosphinyl functionalities into target molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving aziridine and phosphinyl groups.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine rings can form covalent bonds with nucleophilic sites in proteins, while the phosphinyl group can participate in phosphorylation reactions. These interactions can modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 1,2,3-propanetriyl ester: This compound has a similar structure but with a different ester group.
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, methyl ester: Another similar compound with a methyl ester group instead of a cyclohexyl ester.
Uniqueness
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester is unique due to its specific combination of aziridine rings, phosphinyl group, and cyclohexyl ester moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
70647-61-9 |
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Molecular Formula |
C11H20N3O3P |
Molecular Weight |
273.27 g/mol |
IUPAC Name |
cyclohexyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |
InChI |
InChI=1S/C11H20N3O3P/c15-11(17-10-4-2-1-3-5-10)12-18(16,13-6-7-13)14-8-9-14/h10H,1-9H2,(H,12,15,16) |
InChI Key |
WZMIHMQOTALNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NP(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
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